Welcome to the BenchChem Online Store!
molecular formula C10H11NO2 B1396616 4-Acetyl-2-methylbenzamide CAS No. 1095275-06-1

4-Acetyl-2-methylbenzamide

Cat. No. B1396616
M. Wt: 177.2 g/mol
InChI Key: FZAVPQZVMUTCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08952175B2

Procedure details

21 ml of dichloromethane was added to 2 g of concentrated aqueous ammonia, and the mixture was cooled with ice. A dichloromethane (3 ml) solution of 1.39 g of crude 4-acetyl-2-methylbenzyl chloride was added slowly to the mixture, and stirred for 2 hours with ice cooling. 24 ml of tetrahydrofuran was added to the reaction solution, and further stirred for 2 hours at room temperature. Then, large part of the solvent was distilled off under reduced pressure, and the slurry-state reaction solution was filtered. The obtained solid was washed with water and toluene. The solid was dried under reduced pressure to obtain 1.03 g of 4-acetyl-2-methylbenzoic acid amide.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
4-acetyl-2-methylbenzyl chloride
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCCl.[NH3:4].[C:5]([C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Cl)=[C:10]([CH3:16])[CH:9]=1)(=[O:7])[CH3:6].[O:17]1CCCC1>>[C:5]([C:8]1[CH:15]=[CH:14][C:11]([C:12]([NH2:4])=[O:17])=[C:10]([CH3:16])[CH:9]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
2 g
Type
reactant
Smiles
N
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
ClCCl
Name
4-acetyl-2-methylbenzyl chloride
Quantity
1.39 g
Type
reactant
Smiles
C(C)(=O)C1=CC(=C(CCl)C=C1)C
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours with ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled with ice
STIRRING
Type
STIRRING
Details
further stirred for 2 hours at room temperature
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Then, large part of the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the slurry-state reaction solution
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The obtained solid was washed with water and toluene
CUSTOM
Type
CUSTOM
Details
The solid was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(C(=O)N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.